molecular formula C21H20FNO4 B11404040 N-(4-fluorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(4-fluorobenzyl)-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11404040
M. Wt: 369.4 g/mol
InChI Key: HWXZMDZGHHRUKX-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features a fluorophenyl group and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then coupled with the fluorophenyl derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more hydroxylated derivative, while reduction could produce a simpler, less functionalized compound .

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved often depend on the specific application, whether it be inhibiting a bacterial enzyme or interacting with a cancer cell receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20FNO4/c1-12-16-7-9-18(24)13(2)20(16)27-21(26)17(12)8-10-19(25)23-11-14-3-5-15(22)6-4-14/h3-7,9,24H,8,10-11H2,1-2H3,(H,23,25)

InChI Key

HWXZMDZGHHRUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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